molecular formula C14H12F3N5 B12213879 7-Hydrazinyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-Hydrazinyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12213879
M. Wt: 307.27 g/mol
InChI Key: XMRVKUCFNYHNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydrazinyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a hydrazinyl group at position 7, a methyl group at position 5, a phenyl ring at position 3, and a trifluoromethyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and enzymes .

Properties

Molecular Formula

C14H12F3N5

Molecular Weight

307.27 g/mol

IUPAC Name

[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C14H12F3N5/c1-8-7-10(20-18)22-13(19-8)11(9-5-3-2-4-6-9)12(21-22)14(15,16)17/h2-7,20H,18H2,1H3

InChI Key

XMRVKUCFNYHNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Ketoesters or β-Diketones

A common approach employs β-ketoesters or β-diketones to form the pyrimidine ring. For example, reacting 5-amino-3-phenyl-1-(trifluoromethyl)pyrazole with methyl 3-oxobutanoate under acidic conditions yields 5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce a leaving group at position 7.

Key Reaction Conditions

  • Reactants : 5-Amino-3-phenyl-1-(trifluoromethyl)pyrazole (1.0 equiv), methyl 3-oxobutanoate (1.2 equiv)

  • Catalyst : p-TsOH (10 mol%)

  • Solvent : Ethanol, reflux, 6–8 hours

  • Yield : 68–72%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A study demonstrated that irradiating the same reactants at 120°C for 20 minutes increased yields to 85% while reducing byproducts. This method is critical for scaling production while maintaining regioselectivity.

Introduction of the Hydrazinyl Group at Position 7

The 7-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with hydrazine to introduce the hydrazinyl group. The electron-withdrawing trifluoromethyl group at position 2 activates the ring for substitution.

Hydrazine Substitution Protocol

Procedure :

  • Reactants : 7-Chloro-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (1.0 equiv), hydrazine hydrate (5.0 equiv)

  • Solvent : Ethanol, 80°C, 12 hours

  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol/water

  • Yield : 65–70%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.45–7.52 (m, 5H, Ph), 6.38 (s, 1H, H-6), 2.41 (s, 3H, CH₃).

  • ¹⁹F NMR : δ -62.5 (CF₃).

Alternative Routes and Optimization

One-Pot Cyclocondensation-Hydrazination

SolventCatalystTemp (°C)Yield (%)
EthanolNone8065
DMFCuI10078
THFPd(OAc)₂9060

DMF with CuI provided the highest yield due to improved solubility and catalytic activity.

Challenges and Solutions

Regioselectivity in Cyclocondensation

The trifluoromethyl group’s electron-withdrawing nature directs regioselectivity, favoring formation of the 2-trifluoromethyl isomer. Computational studies confirm that transition-state stabilization by the CF₃ group reduces activation energy by 12 kcal/mol compared to non-fluorinated analogs.

Hydrazine Stability

Excess hydrazine promotes side reactions (e.g., dimerization). Controlled addition (1.5–2.0 equiv) and low temperatures (0–5°C) suppress byproducts.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : 82% (cyclocondensation)

  • E-factor : 3.2 (kg waste/kg product)

  • PMI : 6.8

Microwave methods reduce energy consumption by 40%, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

7-Hydrazinyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has emerged as a significant compound in medicinal chemistry due to its potential as a kinase inhibitor. It has shown particular promise in inhibiting Pim-1 and Flt-3 kinases, which are crucial for regulating cell growth and survival. The inhibition of these kinases is particularly relevant in cancer therapy.

Case Study: Kinase Inhibition

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibited strong inhibition of Pim-1 with an IC50 value in the submicromolar range. This suggests its effectiveness in disrupting phosphorylation processes involved in cell survival pathways like BAD (BCL-2 antagonist of cell death) .

The compound's biological activity extends beyond kinase inhibition. Its unique structure allows it to interact with various molecular targets, making it a valuable tool for studying biological processes at the molecular level.

Materials Science

In addition to its medicinal applications, this compound is also being explored for its potential uses in materials science. Its chemical properties make it suitable for developing new materials with specific functionalities.

Optical Applications

Recent studies have identified pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their photophysical properties. These compounds can serve as lipid droplet biomarkers in cancer research, showcasing versatility beyond traditional medicinal uses .

Mechanism of Action

The mechanism of action of (5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydrazine moiety play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents at C-7 significantly influence electronic distribution and reactivity:

  • Trifluoromethyl (CF₃): Electron-withdrawing, enhances ring stability and lipophilicity .
  • Hydrazinyl (-NHNH₂): Electron-donating, increases polarity and enables Schiff base formation or cyclization (e.g., triazolo derivatives) .
  • Amino (-NHR): Moderately electron-donating, facilitates cross-coupling reactions .

The target compound’s hydrazinyl group offers unique reactivity, such as condensation with carbonyl compounds, which is absent in CF₃ or morpholinyl analogs .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, improving membrane permeability, whereas hydrazinyl reduces logP due to polarity .
  • Solubility: Hydrazinyl derivatives are likely more water-soluble than CF₃-substituted analogs, aiding bioavailability .

Biological Activity

7-Hydrazinyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, alongside relevant case studies and research findings.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC14H12F3N5
Molecular Weight307.27 g/mol
IUPAC Name[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
InChI KeyXMRVKUCFNYHNMM-UHFFFAOYSA-N
Canonical SMILESCC1=NC2=C(C(=NN2C(=C1)NN)C(F)(F)F)C3=CC=CC=C3

The compound's biological activity is primarily attributed to its interaction with specific kinases. Research indicates that it acts as a potent inhibitor of Pim-1 and Flt-3 kinases. The inhibition of these kinases is crucial for regulating cell growth and survival, making this compound a candidate for cancer therapy.

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, it was found that the compound exhibited strong inhibition of Pim-1 with an IC50 value in the submicromolar range. This suggests that it effectively disrupts the phosphorylation of proteins involved in cell survival pathways, such as BAD (BCL-2 antagonist of cell death) .

Case Studies

  • Pim-1 Inhibition :
    • A study demonstrated that compounds similar to this compound significantly inhibited Pim-1 kinase activity (>98% inhibition at 1 μM). This inhibition correlated with reduced cell colony formation in clonogenic assays, indicating potential efficacy in treating cancers characterized by elevated Pim-1 levels .
  • Kinase Selectivity :
    • The selectivity profile of the compound was assessed against a panel of 119 oncogenic kinases. It showed high selectivity for Pim-1 while maintaining minimal inhibition against other kinases at therapeutic concentrations. This selectivity is vital for reducing off-target effects commonly associated with kinase inhibitors .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazolopyrimidine derivatives. The process includes:

  • Formation of the pyrazolopyrimidine core.
  • Introduction of the trifluoromethyl group.
  • Attachment of the phenyl ring.
  • Final addition of the hydrazine moiety under controlled conditions to ensure high yield and purity.

Research Applications

This compound is being explored for various applications:

  • Cancer Therapeutics : Due to its potent inhibitory effects on key kinases involved in tumorigenesis.
  • Biochemical Research : As a tool for investigating cellular signaling pathways and the role of specific kinases in disease processes.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 7-hydrazinyl-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Cyclization of 5-aminopyrazole precursors with enones or chalcones under reflux conditions (e.g., ethanol/water mixtures) is a common approach. Yields can be improved by optimizing solvent polarity (e.g., acetonitrile for polar intermediates) and using catalysts like triethylamine to enhance nucleophilic hydrazine reactivity .

  • Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >70% by promoting efficient cyclization .

  • Key factors affecting yield :

    FactorOptimization RangeEffect
    Temperature60–80°CHigher temperatures accelerate cyclization but may degrade sensitive substituents.
    SolventEthanol/water (3:1)Balances solubility and reactivity of hydrazinyl intermediates.
    CatalystTriethylamine (1.5 eq.)Neutralizes HCl byproducts, improving reaction efficiency.

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Analyze chemical shifts for hydrazinyl (–NH–NH2) protons (δ 4.5–5.5 ppm) and trifluoromethyl (–CF3) carbons (δ 120–125 ppm). Coupling constants (e.g., J = 8–10 Hz for pyrimidine protons) confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to validate the molecular formula .
  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., N–C–C in pyrimidine ring ≈ 120°) and dihedral angles to confirm planarity .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95%) and detect degradation products under UV 254 nm .

Advanced: How can researchers resolve contradictions between computational and experimental spectroscopic data?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in tautomeric forms or solvent effects .
  • Dynamic NMR (DNMR) : Probe temperature-dependent shifts to detect slow-exchange conformers (e.g., hindered rotation of phenyl groups) .
  • Isotopic labeling : Introduce 15N or 19F labels to trace ambiguous signals in crowded spectra .

Advanced: What experimental designs are effective for studying enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) with recombinant enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing the enzyme and flowing the compound at varying concentrations (1 nM–10 μM) .
  • Mutagenesis studies : Replace key residues (e.g., catalytic lysine) to validate binding interactions predicted by molecular docking (AutoDock Vina) .

Advanced: How does the trifluoromethyl group influence bioactivity and metabolic stability?

Methodological Answer:

  • Bioactivity : The –CF3 group enhances binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) via strong van der Waals interactions, increasing inhibitory potency by 3–5-fold compared to –CH3 analogues .

  • Metabolic stability : –CF3 reduces oxidative metabolism in liver microsomes (t1/2 > 120 min vs. <30 min for –CH3), as shown in CYP450 inhibition assays .

  • SAR Insights :

    SubstituentIC50 (nM)Metabolic t1/2 (min)
    –CF312 ± 2135 ± 15
    –CH345 ± 528 ± 4

Advanced: What crystallographic parameters are critical for structural analysis of this compound?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K to resolve heavy atoms (Cl, F). Aim for R-factor <0.05 and data-to-parameter ratio >12 .

  • Key metrics :

    ParameterValueSignificance
    C–C bond length1.48–1.52 ÅConfirms aromaticity in pyrimidine ring.
    Dihedral angle (CF3-phenyl)5–10°Indicates minimal steric hindrance.
    Hydrogen bonds (N–H⋯N)2.8–3.0 ÅStabilizes crystal packing .

Advanced: How can molecular docking guide the design of derivatives with improved target specificity?

Methodological Answer:

  • Protocol :
    • Protein preparation : Fetch the target’s PDB structure (e.g., PDB ID 1ATP for kinases), remove water, and add polar hydrogens.
    • Grid box : Center on the active site (coordinates x=15, y=20, z=25; size=25 ų).
    • Docking : Use AutoDock Vina with exhaustiveness=20. Validate poses with RMSD <2.0 Å to co-crystallized ligands .
  • Output analysis : Prioritize derivatives with ΔG < −9 kcal/mol and hydrogen bonds to key residues (e.g., Glu183 in kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.